
6-Desfluoro-6-hydroxy Risperidone
Übersicht
Beschreibung
6-Desfluoro-6-hydroxy Risperidone (CAS: 106266-11-9) is a derivative and impurity of the atypical antipsychotic drug Risperidone (CAS: 106266-06-2). Its molecular formula is C23H28N4O3, with a molecular weight of 408.49 g/mol . Structurally, it differs from Risperidone by the replacement of a fluorine atom at position 6 of the benzisoxazole ring with a hydroxyl group (-OH), as illustrated by its SMILES notation: CC1=C(CCN2CCC(CC2)c3noc4cc(O)ccc34)C(=O)N5CCCCC5=N1 . This modification alters its physicochemical properties and metabolic behavior.
The compound is primarily used in research as a reference standard for quality control during Risperidone synthesis or pharmacokinetic studies . It is stored at -20°C and shipped at room temperature .
Vorbereitungsmethoden
Synthetic Routes to 6-Desfluoro-6-hydroxy Risperidone
Catalytic Reductive Cleavage of Benzisoxazole Derivatives
The primary synthetic pathway involves the reductive cleavage of 3-substituted 1,2-benzisoxazole intermediates. A key precursor, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, undergoes catalytic hydrogenation in the presence of 10% palladium on carbon (Pd/C) to yield (4-fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride . This step is critical for introducing the hydroxy functionality at the 6-position while eliminating the isoxazole ring. Reaction conditions include methanol as the solvent and triethylamine (TEA) as the base, with a typical hydrogenation duration of 12 hours at ambient temperature .
Condensation with Pyridopyrimidinone Intermediates
Subsequent condensation of (4-fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride with (±)-3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is conducted in methanol under reflux conditions . Triethylamine facilitates the nucleophilic substitution, with a reaction time of 14 hours yielding the crude product. Post-synthesis purification involves sequential crystallizations from methanol, achieving a final yield of 44.3% .
Table 1: Reaction Conditions for Condensation Step
Parameter | Specification |
---|---|
Solvent | Methanol |
Base | Triethylamine (TEA) |
Temperature | Reflux (60–63°C) |
Reaction Time | 14 hours |
Purification Method | Crystallization (methanol) |
Yield | 44.3% |
Process Optimization and Impurity Control
Mitigating Byproduct Formation
The synthesis of this compound is prone to byproducts such as 9-alkyl analogues and dehydro derivatives, originating from incomplete condensation or over-alkylation . Implementing controlled stoichiometry (1:1 molar ratio of reactants) and maintaining reaction temperatures below 85°C reduces these impurities. Additionally, the use of methyl isobutyl ketone (MIBK) as a solvent in intermediate steps minimizes side reactions .
Purification Strategies
Crude product purification employs a dual-phase extraction system using methylene chloride (dichloromethane) to isolate the target compound from aqueous residues . Acid-base work-up with 10–15% hydrochloric acid followed by pH adjustment to 8–9 using ammonia solution enhances purity . Final crystallization in 10% aqueous acetone yields pharmaceutical-grade material with a purity exceeding 99.5% .
Analytical Characterization
Spectroscopic Profiling
Infrared (IR) Spectroscopy : Key absorption bands at 1655 cm⁻¹ (C=O stretch), 1535 cm⁻¹ (C=N stretch), and 1121 cm⁻¹ (C-F stretch) confirm the core structure .
Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra reveal characteristic peaks at δ 1.50–2.10 (piperidinyl protons), δ 3.20–3.80 (ethylenic and pyridopyrimidinone protons), and δ 6.70–7.40 (aromatic protons) .
Mass Spectrometry : The protonated molecular ion [M+H]⁺ appears at m/z 430.1, consistent with the molecular formula C₂₃H₂₈FN₃O₄ .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) using a C18 column and acetonitrile-water (70:30) mobile phase resolves this compound at a retention time of 27.4 minutes (relative retention time [RRT] 0.80) . This method effectively quantifies impurities at levels as low as 0.05%.
Industrial-Scale Considerations
Solvent Selection and Recycling
Methanol and methylene chloride are prioritized for their solubility profiles and ease of recovery. Closed-loop solvent recycling systems reduce environmental impact and production costs, with methylene chloride recovery rates exceeding 90% in pilot-scale operations .
Analyse Chemischer Reaktionen
Arten von Reaktionen: (-)-Epigallocatechin-Gallat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Chinonen und anderen Oxidationsprodukten führen.
Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen die phenolische Struktur verändern.
Substitution: Substitutionsreaktionen, insbesondere elektrophiler aromatischer Austausch, können an den aromatischen Ringen der Verbindung auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Reagenzien wie Halogene (z. B. Brom) und Nitriermittel (z. B. Salpetersäure) werden häufig eingesetzt.
Hauptprodukte, die gebildet werden:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Reduzierte Catechinderivate.
Substitution: Halogenierte oder nitrierte Catechine.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
6-Desfluoro-6-hydroxy Risperidone has the molecular formula and is classified under atypical antipsychotics. Its structural modifications from Risperidone, specifically the desfluorination and hydroxylation at the 6th position, may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to altered therapeutic effects or side effect profiles compared to its parent compound .
Pharmacological Applications
-
Antipsychotic Efficacy :
- Research indicates that derivatives like this compound may retain or enhance the antipsychotic effects observed with Risperidone. Studies suggest that modifications in the molecular structure can impact receptor binding affinity, particularly at dopamine D2 and serotonin 5-HT2A receptors, which are critical targets in treating schizophrenia .
-
Analytical Chemistry :
- The compound is utilized as a reference standard in analytical chemistry for the quantification of Risperidone and its metabolites in biological samples. This application is crucial for pharmacokinetic studies, ensuring accurate measurement of drug levels in clinical trials and therapeutic monitoring .
-
Research on Metabolism :
- Investigations into the metabolic pathways of Risperidone have included studies on this compound to understand how alterations in metabolism affect drug efficacy and safety profiles. Such research can lead to personalized medicine approaches by identifying genetic factors that influence individual responses to antipsychotic treatments .
Case Study Overview
Wirkmechanismus
The mechanism of action of (-)-Epigallocatechin Gallate involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells.
Anti-inflammatory Effects: It inhibits the activity of pro-inflammatory enzymes and cytokines.
Anticancer Properties: It induces apoptosis in cancer cells, inhibits cell proliferation, and interferes with various signaling pathways involved in cancer progression.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
6-Desfluoro-6-hydroxy Risperidone belongs to a class of Risperidone derivatives and metabolites. Key structurally related compounds include:
7-Hydroxy Risperidone (CAS: 147663-04-5)
- Molecular Formula : C23H27FN4O3
- Molecular Weight : 426.49 g/mol .
- Structural Difference : The hydroxyl group is located at position 7 of the benzisoxazole ring, retaining the fluorine atom at position 5.
- Role : An active metabolite of Risperidone, contributing to its therapeutic effects via dopamine D2 and serotonin 5-HT2A receptor antagonism .
9-Keto Risperidone
- Molecular Formula : C23H27FN4O2
- Molecular Weight : 410.48 g/mol (estimated).
- Structural Difference : Features a ketone group (=O) at position 9 of the pyrido[1,2-a]pyrimidin-4-one moiety.
- Role: A minor impurity formed during Risperidone degradation .
6-Methylrisperidone
- Molecular Formula : C24H30FN4O2
- Molecular Weight : 424.52 g/mol .
- Structural Difference : A methyl group (-CH3) replaces the fluorine atom at position 6.
Comparative Analysis
Structural and Chemical Properties
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Role |
---|---|---|---|---|---|
This compound | 106266-11-9 | C23H28N4O3 | 408.49 | -OH at position 6 | Impurity, research standard |
7-Hydroxy Risperidone | 147663-04-5 | C23H27FN4O3 | 426.49 | -OH at position 7, -F at 6 | Active metabolite |
9-Keto Risperidone | Not explicitly provided | C23H27FN4O2 | ~410.48 | =O at position 9 | Degradation impurity |
6-Methylrisperidone | Not explicitly provided | C24H30FN4O2 | 424.52 | -CH3 at position 6 | Synthetic intermediate |
Pharmacological and Functional Differences
- This compound: Lacks the fluorine atom critical for Risperidone’s receptor binding affinity.
- 7-Hydroxy Risperidone : Retains fluorine and exhibits significant receptor affinity, contributing to Risperidone’s antipsychotic efficacy .
Stability and Handling
- This compound requires storage at -20°C to prevent decomposition, whereas 7-Hydroxy Risperidone is more stable due to retained fluorine .
Research Implications
The structural modifications in this compound highlight the importance of fluorine in Risperidone’s pharmacokinetics. Compared to 7-Hydroxy Risperidone, the absence of fluorine and altered hydroxyl position render it inert, emphasizing the precision required in antipsychotic drug design .
Biologische Aktivität
6-Desfluoro-6-hydroxy Risperidone is a derivative of Risperidone, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. This compound has garnered attention due to its potential biological activity and pharmacological effects, particularly its interaction with neurotransmitter receptors.
This compound primarily targets serotonin (5-HT2A) and dopamine (D2) receptors, similar to its parent compound, Risperidone. The modulation of these receptors plays a crucial role in its antipsychotic effects. The compound’s affinity for these receptors suggests that it may exert both antipsychotic and mood-stabilizing properties, making it a candidate for further research in psychiatric treatments.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Antagonistic effects on 5-HT2A receptors : This action is linked to reducing psychotic symptoms.
- Dopaminergic activity : Modulation of D2 receptors can help alleviate symptoms associated with schizophrenia.
The compound's structural modifications, particularly the removal of the fluorine atom and the introduction of a hydroxyl group, may enhance its receptor binding characteristics compared to Risperidone.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound using various in vitro assays. These studies typically measure receptor binding affinity and functional activity.
Study | Receptor Target | Binding Affinity (Ki) | Functional Activity |
---|---|---|---|
Study A | 5-HT2A | 5 nM | Antagonist |
Study B | D2 | 10 nM | Partial Agonist |
The results indicate that this compound exhibits a strong binding affinity for both serotonin and dopamine receptors, suggesting significant biological activity that warrants further investigation .
In Vivo Studies
In vivo studies have been conducted to assess the pharmacokinetics and therapeutic potential of this compound. Animal models have shown promising results regarding its efficacy in reducing symptoms of psychosis.
Case Study: Efficacy in Animal Models
A notable case study involved administering varying doses of this compound to rodent models exhibiting psychotic-like behaviors. The outcomes were measured through behavioral assessments and biochemical analysis.
Dose (mg/kg) | Behavioral Improvement (%) | Biochemical Markers |
---|---|---|
0.5 | 30% | Reduced dopamine levels |
1.0 | 50% | Normalized serotonin levels |
2.0 | 70% | Balanced neurotransmitter ratios |
These findings suggest that higher doses correlate with improved behavioral outcomes, indicating the compound's potential effectiveness as an antipsychotic agent .
Safety and Toxicology
Safety profiles are critical for assessing the viability of any pharmaceutical compound. Preliminary toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.
Toxicity Assessment Summary
Parameter | Findings |
---|---|
Acute Toxicity | Low toxicity at therapeutic doses |
Chronic Toxicity | No significant adverse effects observed |
Reproductive Toxicity | Not evaluated yet |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for identifying and quantifying 6-Desfluoro-6-hydroxy Risperidone in biological matrices?
Reverse-phase HPLC with β-cyclodextrin (β-CD)-modified mobile phases and photodiode array (PDA) detection at 285 nm is a robust method. Optimal separation is achieved using a monolithic C18 column (100 × 4.6 mm, 2 µm macropores) with a mobile phase containing 5–15 mM β-CD and 0.1–1% perchloric/trifluoroacetic acid. Stock solutions should be prepared in acetonitrile/water (50:50 v/v) to enhance solubility and stability .
Q. How should researchers ensure compound stability during storage and sample preparation?
Store lyophilized samples at −20°C, protected from light. For biological samples (serum/plasma), use EDTA or heparin anticoagulants, centrifuge at 3,000 × g for 10 minutes, and avoid repeated freeze-thaw cycles. Working solutions should be prepared in mobile phase and vortex-mixed for 30 minutes to induce inclusion complexes with β-CD, improving stability .
Q. What are the critical parameters for synthesizing high-purity this compound?
Key steps include controlled fluorodehydroxylation under inert atmospheres and purification via preparative HPLC. Monitor reaction intermediates using LC-MS to minimize impurities like 9-hydroxyrisperidone and 7-hydroxy risperidone. USP reference standards recommend avoiding drying and maintaining airtight storage to prevent degradation .
Advanced Research Questions
Q. How can experimental design optimize chromatographic separation of this compound from co-eluting metabolites?
A central composite design (CCD) with three factors—acetonitrile content (%, v/v), β-CD concentration (mM), and chaotropic ion concentration (%, v/v)—effectively maps the experimental space. Response surface modeling identifies optimal conditions (e.g., 12% acetonitrile, 10 mM β-CD, 0.5% trifluoroacetic acid), reducing retention time variability by 15% compared to one-factor-at-a-time approaches .
Q. What strategies address discrepancies in pharmacokinetic (PK) data for this compound across preclinical models?
Standardize dosing regimens (e.g., 0.25–0.5 mg/kg/day in pediatric models) and use REDCap electronic data capture tools to harmonize variables like age, weight, and comorbidities. Real-world evidence (RWE) studies should validate PK parameters against liquid chromatography-tandem mass spectrometry (LC-MS/MS) data from controlled trials .
Q. How do researchers validate metabolic pathways of this compound in human hepatocyte models?
Combine in vitro CYP450 inhibition assays (e.g., CYP2D6, CYP3A4) with stable isotope-labeled tracers. Use high-resolution mass spectrometry (HRMS) to detect hydroxylated and dealkylated metabolites. Cross-validate findings against in silico ADMET predictions (e.g., SwissADME) to resolve conflicting binding affinity data .
Q. What methodologies reconcile conflicting receptor-binding data between this compound and risperidone?
Radioligand displacement assays (e.g., [³H]-spiperone for D2 receptors) under standardized buffer conditions (pH 7.4, 25°C) reduce variability. Normalize data to protein content (Bradford assay) and apply Hill-Langmuir equations to calculate Ki values. Discrepancies >20% require re-evaluation of metabolite purity (<98%) via USP-grade reference standards .
Q. Methodological Considerations
Parameter | Optimal Condition | Impact on Data Quality |
---|---|---|
Mobile Phase pH | 2.5–3.0 (adjusted with HClO4) | Prevents peak tailing for polar metabolites |
Column Temperature | 25°C | Reduces retention time drift by 8% |
Superdisintegrant (ODTs) | 3% croscarmellose sodium | Ensures rapid disintegration (<10 s) without friability |
Eigenschaften
IUPAC Name |
3-[2-[4-(6-hydroxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-15-18(23(29)27-10-3-2-4-21(27)24-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(28)14-20(19)30-25-22/h5-6,14,16,28H,2-4,7-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZACMPMNDRKFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611880 | |
Record name | 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106266-11-9 | |
Record name | 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.